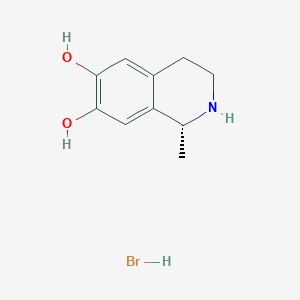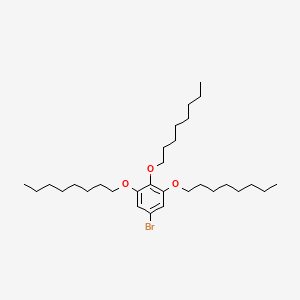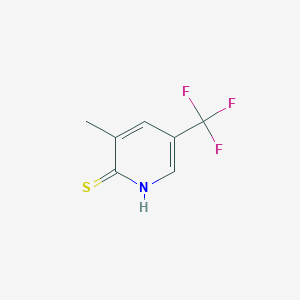
R-Salsolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
R-Salsolinol: is a tetrahydroisoquinoline derivative with the chemical formula 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline . It is an endogenous compound found in the human brain and is known for its role in the central nervous system. This compound has been detected in the urine of Parkinsonian patients on L-DOPA medication and is also present in healthy individuals . It exists as two enantiomers, R and S, with the R-enantiomer being the focus of this article.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: R-Salsolinol can be synthesized through the Pictet-Spengler reaction , which involves the condensation of dopamine with acetaldehyde or pyruvic acid . This reaction can be catalyzed by the enzyme This compound synthase in the human brain . The reaction conditions typically involve mild temperatures and neutral pH to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound is less common due to its specific biological applications. it can be produced in vitro using microbial activity. For instance, Escherichia coli can produce significant quantities of salsolinol in the presence of dopamine, with production enhanced by alcohol .
Analyse Chemischer Reaktionen
Types of Reactions: R-Salsolinol undergoes various chemical reactions, including:
Reduction: It can be reduced in vitro to decrease hydroxyl radical production from dopamine autoxidation.
Substitution: In the presence of reagents like NaBH4 or H2SO4, this compound can undergo substitution reactions.
Common Reagents and Conditions:
Oxidation: Enzymes like N-methyltransferase and oxidase.
Reduction: Reducing agents such as NaBH4.
Substitution: Acidic or basic conditions with appropriate catalysts.
Major Products Formed:
Oxidation: 1,2-dimethyl-5,6-dihydroxy-isoquinolinium ion.
Reduction: Reduced hydroxyl radicals.
Substitution: Various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
R-Salsolinol has diverse applications in scientific research, particularly in the fields of neurobiology, medicine, and toxicology :
Wirkmechanismus
R-Salsolinol exerts its effects through multiple mechanisms:
Vergleich Mit ähnlichen Verbindungen
R-Salsolinol is unique among tetrahydroisoquinoline derivatives due to its dual role as both a neurotoxin and a neuroprotective agent. Similar compounds include:
S-Salsolinol: The S-enantiomer of salsolinol, which may have different biological effects.
N-Methyl-Salsolinol: A methylated derivative with increased neurotoxic potential.
Tetrahydroisoquinoline: The simplest representative of non-catechol tetrahydroisoquinolines, found in plants and the human brain.
This compound’s unique ability to act as both a neurotoxin and a neuroprotective agent makes it a valuable compound for studying the complex mechanisms of neurodegenerative diseases and potential therapeutic interventions.
Eigenschaften
CAS-Nummer |
38221-22-6 |
|---|---|
Molekularformel |
C10H14BrNO2 |
Molekulargewicht |
260.13 g/mol |
IUPAC-Name |
(1R)-1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide |
InChI |
InChI=1S/C10H13NO2.BrH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H/t6-;/m1./s1 |
InChI-Schlüssel |
OGMGXKJQIOUTTB-FYZOBXCZSA-N |
Isomerische SMILES |
C[C@@H]1C2=CC(=C(C=C2CCN1)O)O.Br |
Kanonische SMILES |
CC1C2=CC(=C(C=C2CCN1)O)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (2Z)-2-[(2-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B14114462.png)
![12-Amino-2-phenylpyrano[2,3-a]acridin-4-one](/img/structure/B14114468.png)
![6-(Morpholin-4-yl)-2,3-bis[4-(morpholin-4-yl)phenyl]quinoxaline](/img/structure/B14114486.png)
![3-Phenyl-2-[[2-[[2-(4-pyren-1-ylbutanoylamino)acetyl]amino]acetyl]amino]propanoic acid](/img/structure/B14114489.png)
![Acetic acid;2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate](/img/structure/B14114496.png)
![3-(4-Nitrophenyl)benzo[b]thiophene](/img/structure/B14114509.png)
![3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14114515.png)
![2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethoxybenzene](/img/structure/B14114516.png)
![(3R,4S,5S,6R)-6-(hydroxymethyl)-2-methoxy-2-(4-methyl-3-((5'-(2-methylbenzyl)-[2,2'-bithiophen]-5-yl)methyl)phenyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B14114517.png)




![N'-(4-fluorophenyl)-N-[(3-hydroxy-2-benzofuran-1-yl)methylideneamino]-2-nitroethanimidamide](/img/structure/B14114556.png)
